molecular formula C8H8F2O2 B1301628 2-(Difluoromethoxy)benzyl alcohol CAS No. 72768-94-6

2-(Difluoromethoxy)benzyl alcohol

Cat. No.: B1301628
CAS No.: 72768-94-6
M. Wt: 174.14 g/mol
InChI Key: JJAUYEZYAXAERE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Difluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Difluoromethoxy)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzyl alcohol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethoxy group . This unique characteristic allows it to interact with various molecular targets and pathways, making it a valuable compound in pharmaceutical and chemical research.

Comparison with Similar Compounds

2-(Difluoromethoxy)benzyl alcohol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAUYEZYAXAERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371750
Record name 2-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72768-94-6
Record name 2-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72768-94-6
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